molecular formula C6H6ClN3O B8791491 4-Amino-2-chloronicotinamide

4-Amino-2-chloronicotinamide

Cat. No. B8791491
M. Wt: 171.58 g/mol
InChI Key: VXYLVBZAENKXJK-UHFFFAOYSA-N
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Patent
US08354526B2

Procedure details

To a solution of 2-chloropyridin-4-amine (1.286 g, 10.0 mmol) in dry THF (30 mL) cooled to 0° C. with an ice water bath under dry N2 was added a solution of NaHMDS in THF (1.0 M, 24 mL) via syringe. After the reaction mixture was stirred at 0° C. for 20 minutes, a solution of Boc2O (4.8 g, 22.0 mmol) in THF (30 mL) was added at 0° C. and then the ice-water bath was removed. After it was stirred at room temperature for 16 hours, 40 hours, and 64 hours, NaHMDS (1.0 M, 16 mL, 6 mL, and 6 mL) were added respectively and the reaction mixture was stirred continually. After 68 hours, the reaction mixture was poured into saturated NH4Cl solution (400 mL) and followed by addition of 100 mL of EtOAc. The organic phase was separated and the aqueous phase was extracted with EtOAc (3×50 mL). The combined organic phases were washed with a 20% aqueous Na2CO3 solution (10 mL), brine (10 mL), dried over Na2SO4, and evaporated to result in crude tert-butyl 4-(tert-butoxycarbonylamino)-2-chloronicotinate which was then mixed with a mixture of DCM (80 mL) and TFA (20 mL). After it was stirred at 60° C. in a Teflon screwed pressure vessel for 4 hours, the reaction mixture was evaporated under reduced pressure and concentrated to result in a residue which was refluxed in thionyl chloride (40 mL) for 50 minutes. After it was evaporated under reduced pressure, the residue was diluted with ethyl ether (40 mL) resulting a solution which was added into ice cold 28% aqueous NH4OH (20 mL) solution. After it was stirred at 0° C. for 2 hours and at room temperature for another 2 hours, the reaction mixture was concentrated under reduced pressure, diluted with a mixed solvent of DCM/MeOH/28% aqueous NH4OH (190:10:1), loaded on silica gel (60 mL). Chromatography of the mixture with gradient mixed solvents from DCM/MeOH/28% aqueous NH4OH (190:10:1) to (73:10:1) afforded the title compound. 1H NMR (DMSO-d6) 6.23 (br s, 2H, NH), 6.57 (d, J=5.6 Hz, 1H), 7.64 (br s, 1H, NH), 7.76 (d, J=5.6 Hz, 1H), 7.92 (br s, 1H, NH); 13C NMR (DMSO-d6) δ 109.3, 116.2, 146.8, 147.9, 153.5, 166.3; ESI-MS m/z 171.0 (MH+).
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
1.286 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Four
Name
Quantity
4.8 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=1.C[Si]([N-:13][Si](C)(C)C)(C)C.[Na+].CC(OC(OC([O:29][C:30](C)(C)C)=O)=O)(C)C.C(O)(C(F)(F)F)=O>C1COCC1.S(Cl)(Cl)=O.C(Cl)Cl>[NH2:8][C:6]1[C:7]([C:30]([NH2:13])=[O:29])=[C:2]([Cl:1])[N:3]=[CH:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
40 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1.286 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)N
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
4.8 g
Type
reactant
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
ice
Quantity
20 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred at 0° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice-water bath was removed
STIRRING
Type
STIRRING
Details
After it was stirred at room temperature for 16 hours, 40 hours
Duration
40 h
ADDITION
Type
ADDITION
Details
64 hours, NaHMDS (1.0 M, 16 mL, 6 mL, and 6 mL) were added respectively
Duration
64 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred continually
WAIT
Type
WAIT
Details
After 68 hours
Duration
68 h
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into saturated NH4Cl solution (400 mL)
ADDITION
Type
ADDITION
Details
followed by addition of 100 mL of EtOAc
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with a 20% aqueous Na2CO3 solution (10 mL), brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to result in crude tert-butyl 4-(tert-butoxycarbonylamino)-2-chloronicotinate which
CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to result in a residue which
CUSTOM
Type
CUSTOM
Details
After it was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl ether (40 mL)
CUSTOM
Type
CUSTOM
Details
resulting a solution which
STIRRING
Type
STIRRING
Details
After it was stirred at 0° C. for 2 hours and at room temperature for another 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with a mixed solvent of DCM/MeOH/28% aqueous NH4OH (190:10:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=CC=NC(=C1C(=O)N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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